molecular formula C16H19NO2S2 B2946442 (2E)-N-[5-hydroxy-3-(thiophen-3-yl)pentyl]-3-(thiophen-2-yl)prop-2-enamide CAS No. 2034895-09-3

(2E)-N-[5-hydroxy-3-(thiophen-3-yl)pentyl]-3-(thiophen-2-yl)prop-2-enamide

Cat. No.: B2946442
CAS No.: 2034895-09-3
M. Wt: 321.45
InChI Key: LFCKODRTRLRZMJ-ONEGZZNKSA-N
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Description

(2E)-N-[5-hydroxy-3-(thiophen-3-yl)pentyl]-3-(thiophen-2-yl)prop-2-enamide is a synthetic organic compound characterized by a conjugated α,β-unsaturated amide (propenamide) backbone. The molecule features two heteroaromatic thiophene rings: one substituted at the 3-position of the pentyl chain and another at the 2-position of the propenamide moiety. The compound’s molecular formula is C₁₆H₁₉NO₂S₂, with a molecular weight of 321.46 g/mol . Its structure is defined by the SMILES notation: OCCC(c1cccs1)CCNC(=O)/C=C/c1cccs1, highlighting the (2E)-stereochemistry of the propenamide group.

Properties

IUPAC Name

(E)-N-(5-hydroxy-3-thiophen-3-ylpentyl)-3-thiophen-2-ylprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2S2/c18-9-6-13(14-7-11-20-12-14)5-8-17-16(19)4-3-15-2-1-10-21-15/h1-4,7,10-13,18H,5-6,8-9H2,(H,17,19)/b4-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFCKODRTRLRZMJ-ONEGZZNKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C=CC(=O)NCCC(CCO)C2=CSC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)/C=C/C(=O)NCCC(CCO)C2=CSC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-[5-hydroxy-3-(thiophen-3-yl)pentyl]-3-(thiophen-2-yl)prop-2-enamide typically involves multi-step organic reactions. One common approach is the condensation reaction between a thiophene derivative and a hydroxyalkylamine under controlled conditions. The reaction may require catalysts such as palladium or copper to facilitate the formation of the desired product. The reaction conditions often include temperatures ranging from 50°C to 150°C and may require inert atmospheres to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-[5-hydroxy-3-(thiophen-3-yl)pentyl]-3-(thiophen-2-yl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The thiophene rings can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like bromine (Br2) or sulfuric acid (H2SO4) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary amines.

Scientific Research Applications

(2E)-N-[5-hydroxy-3-(thiophen-3-yl)pentyl]-3-(thiophen-2-yl)prop-2-enamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of (2E)-N-[5-hydroxy-3-(thiophen-3-yl)pentyl]-3-(thiophen-2-yl)prop-2-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

(a) (E)-N-[3-(Methylamino)propyl]-3-(thiophen-2-yl)prop-2-enamide

  • Structure: Features a single thiophen-2-yl group and a methylamino-propyl chain instead of a hydroxylated pentyl chain.
  • Properties : Reported as an impurity in pharmaceutical APIs, highlighting its relevance in quality control .
  • Key Difference : The absence of a 3-thiophene substituent and hydroxyl group reduces its polarity compared to the target compound.

(b) (2E)-3-Phenyl-N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}acrylamide

  • Structure : Replaces thiophene with a phenyl group and incorporates a trifluoromethylbenzyl-thiazole moiety.
  • Properties : The trifluoromethyl group enhances lipophilicity and metabolic stability, which may influence pharmacokinetics .
  • Key Difference : The thiazole ring and trifluoromethyl substitution diverge significantly from the target compound’s thiophene-based design.

Hydroxylated Alkyl Chain Analogs

(a) S(+)-(2E)-N-(2-Hydroxypropyl)-3-phenylprop-2-enamide

  • Structure : Contains a shorter hydroxypropyl chain and a phenyl group instead of thiophene.
  • Synthesis: Prepared via N-acylation of E-cinnamoyl chloride with S-1-aminopropan-2-ol in a toluene/K₂CO₃ system (79% yield) .

Dual Heterocyclic Systems

(a) (2E)-2-Cyano-N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-3-[4-(morpholin-4-yl)phenyl]prop-2-enamide (30a)

  • Structure: Incorporates a cyano group, cyclopenta[b]thiophene, and morpholinophenyl substituents.
  • Properties : Exhibits a higher molecular weight (404.62 g/mol) and melting point (296–298°C) due to its rigid aromatic systems .
  • Key Difference: The cyano and morpholine groups introduce distinct electronic effects compared to the target compound’s hydroxyl-thiophene motif.

Structural and Functional Implications

  • Dual Thiophene Substitution : The 2- and 3-thiophene groups in the target compound may enhance π-stacking interactions in biological targets compared to single-thiophene analogs .
  • Stereochemistry : The (2E)-configuration is critical for maintaining planarity and conjugation, a feature shared with bioactive propenamides in antimicrobial studies .

Biological Activity

The compound (2E)-N-[5-hydroxy-3-(thiophen-3-yl)pentyl]-3-(thiophen-2-yl)prop-2-enamide, commonly referred to as a thiophene derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an in-depth analysis of its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C14H17NO2S2C_{14}H_{17}NO_2S_2, which features a thiophene ring structure known for its electronic properties that can influence biological interactions.

PropertyValue
Molecular Weight295.4 g/mol
IUPAC NameThis compound
SolubilitySoluble in DMSO
Melting PointNot available

Biological Activity

Thiophene derivatives have been studied for various pharmacological effects, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective activities. The specific compound exhibits notable biological properties:

  • Anti-inflammatory Activity : Research indicates that thiophene-based compounds can inhibit the activity of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are crucial in inflammatory pathways. For instance, a study demonstrated that related thiophene derivatives significantly reduced inflammation markers such as TNF-α and IL-6 in vitro .
  • Anticancer Potential : The compound's structural similarity to known anticancer agents positions it as a candidate for further exploration in cancer therapy. Preliminary studies have shown that thiophene derivatives can induce apoptosis in cancer cell lines through the activation of caspases .
  • Antimicrobial Effects : Thiophene derivatives have also shown promise against various bacterial strains. A recent investigation revealed that certain thiophene compounds exhibited minimum inhibitory concentrations (MICs) ranging from 16 to 32 mg/L against resistant strains of Acinetobacter baumannii and Escherichia coli .

The biological activities of this compound are attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound inhibits key enzymes involved in inflammatory responses and cell proliferation pathways.
  • Receptor Modulation : It may also modulate receptor activity related to inflammation and cancer progression, similar to other thiophene analogs that target peroxisome proliferator-activated receptors (PPARs) .

Case Studies

Several studies have highlighted the efficacy of thiophene derivatives:

  • Anti-inflammatory Study : A study involving a related thiophene derivative showed a significant reduction in inflammation when administered at doses of 20 mg/kg in animal models, demonstrating its potential as an anti-inflammatory agent .
  • Cancer Cell Line Study : In vitro assays on various cancer cell lines indicated that thiophene derivatives could inhibit cell growth and induce apoptosis, suggesting their utility in cancer treatment .

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